Kif18A-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KIF18A-IN-7 is a small molecule inhibitor targeting Kinesin Family Member 18A (KIF18A), a motor protein that plays a crucial role in mitotic spindle dynamics and chromosome alignment during cell division. KIF18A is involved in the regulation of microtubule dynamics, ensuring accurate chromosome segregation and faithful cell division. Dysregulated expression or activity of KIF18A has been implicated in various aspects of cancer biology, making it an attractive therapeutic target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KIF18A-IN-7 involves high-throughput screening of a chemical library for inhibitors of KIF18A motor domain’s ATPase activity. The identified ATP-noncompetitive hit is then optimized for potency, selectivity, and pharmacokinetic properties . The synthetic route typically involves the use of BanHI and XhoI restriction enzymes to construct the KIF18A overexpression plasmid by subcloning its coding sequence into an empty vector .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
KIF18A-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced potency and selectivity for targeting KIF18A in cancer cells .
Scientific Research Applications
KIF18A-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of KIF18A in microtubule dynamics and chromosome alignment.
Biology: Employed in research to understand the molecular mechanisms underlying cell division and chromosomal instability.
Industry: Utilized in the development of novel cancer therapies and as a lead compound for drug discovery.
Mechanism of Action
KIF18A-IN-7 exerts its effects by inhibiting the ATPase activity of KIF18A, preventing the proper alignment of chromosomes during metaphase. This inhibition causes prolonged mitotic arrest, leading to the activation of the spindle assembly checkpoint and ultimately triggering programmed cell death (apoptosis) . The molecular targets and pathways involved include the regulation of microtubule dynamics and the control of mitotic chromosome alignment and spindle tension .
Comparison with Similar Compounds
Similar Compounds
Sovilnesib (AMG650): A first-in-class small molecule inhibitor of KIF18A, currently in phase 1 clinical trials for ovarian cancer.
Uniqueness
KIF18A-IN-7 stands out due to its high selectivity and potency in targeting KIF18A, with a prolonged drug-target residence time that allows cells to be trapped in mitosis long enough to result in cell death . This unique property sets it apart from other anti-mitotic therapies, which often have limited clinical benefits due to their detrimental impact on both cancer and highly proliferative normal cells .
Biological Activity
Kif18A-IN-7 is a small-molecule inhibitor targeting the kinesin motor protein KIF18A, which plays a critical role in mitosis, particularly in chromosomal alignment and segregation. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cancer cell proliferation, and potential therapeutic implications.
KIF18A is essential for proper mitotic spindle function and chromosome alignment during cell division. Inhibition of KIF18A disrupts these processes, leading to mitotic arrest and increased chromosomal instability (CIN) in cancer cells. This compound selectively inhibits the ATPase activity of KIF18A, demonstrating an IC50 value of approximately 0.014 µM, indicating potent inhibition compared to other kinesins such as CENPE and EG5, which have significantly higher IC50 values .
Effects on Cancer Cell Proliferation
Research has shown that this compound effectively reduces the proliferation of CIN-positive cancer cell lines while sparing non-transformed cells. Key findings include:
- Cell Line Sensitivity : In triple-negative breast cancer and colorectal cancer cell lines characterized by CIN, treatment with this compound resulted in increased mitotic index and the formation of multi-polar spindles. This was associated with significant reductions in cell proliferation .
- Induction of Apoptosis : The treatment led to apoptosis in sensitive cell lines, as indicated by increased Annexin V positivity and markers of DNA damage such as phospho-Histone H3 and gamma-H2AX .
- In Vivo Efficacy : In xenograft models using CIN-positive tumors, administration of this compound resulted in robust anti-tumor activity without significant adverse effects on body weight, highlighting its potential as a therapeutic agent .
Comparative Analysis of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound across various studies:
Case Studies
- Triple-Negative Breast Cancer : In a study evaluating the effects of Kif18A inhibition via small molecules, it was found that this compound significantly impaired the viability of TP53-mutant breast cancer cells by inducing mitotic errors and subsequent apoptosis .
- Ovarian Cancer Models : Ovarian cancer cell lines such as OVCAR-3 showed marked sensitivity to this compound treatment, with notable tumor regression observed in xenograft models when treated with this compound .
Properties
Molecular Formula |
C27H35N3O5S2 |
---|---|
Molecular Weight |
545.7 g/mol |
InChI |
InChI=1S/C27H35N3O5S2/c1-25(2,3)29-37(34,35)21-7-5-6-19(16-21)24(31)30-18-27(14-12-26(10-11-26)13-15-27)22-17-20(8-9-23(22)30)28-36(4,32)33/h5-9,16-17,28-29H,10-15,18H2,1-4H3 |
InChI Key |
CPAWWZCHEMFYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC3(CCC4(CC4)CC3)C5=C2C=CC(=C5)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.